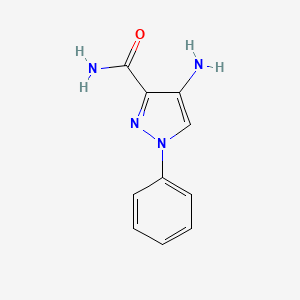
4-Amino-1-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Silver-Mediated [3 + 2] Cycloaddition : N-isocyanoiminotriphenylphosphorane reacts with terminal alkynes to form pyrazoles .
- One-Pot Condensations : Ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which, upon oxidation, yield pyrazoles .
- Cu-Catalyzed Aerobic Oxidative Cyclization : β,γ-unsaturated hydrazones undergo cyclization to produce various pyrazole derivatives .
Chemical Reactions Analysis
- Arylation : It can undergo N-arylation with aryl halides using copper powder as a catalyst .
- Cyclization : Cyclization reactions yield different pyrazole derivatives, depending on the reaction conditions and substrates .
- Hydrogen Transfer : Ruthenium-catalyzed hydrogen transfer of 1,3-diols with arylhydrazines provides 1,4-disubstituted pyrazoles .
properties
CAS RN |
64299-25-8 |
|---|---|
Product Name |
4-Amino-1-phenyl-1H-pyrazole-3-carboxamide |
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-amino-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H10N4O/c11-8-6-14(13-9(8)10(12)15)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) |
InChI Key |
PGDXMTKTBDTPEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



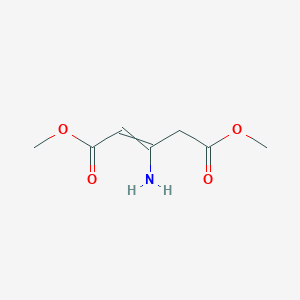
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B3192591.png)

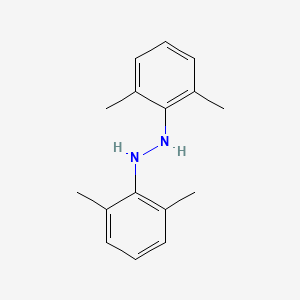
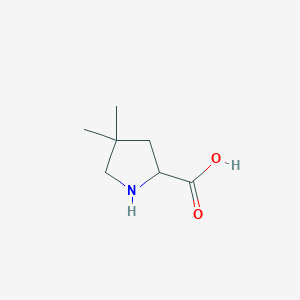

![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)


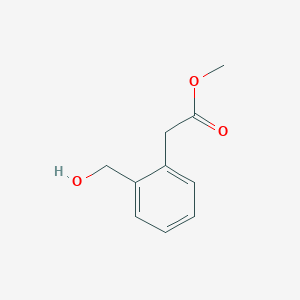
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)

![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)